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(3-Ethynylphenyl)glycine

Cat. No.: B13172434
M. Wt: 175.18 g/mol
InChI Key: KBYIOTNEFIUIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethynylphenyl)glycine is a synthetic phenylglycine derivative, a class of non-proteinogenic amino acids recognized for their significant role in medicinal chemistry and drug discovery . Phenylglycines are key structural components in a wide variety of peptide natural products, including glycopeptide antibiotics and other biologically active cyclic peptides . The structure of this compound, featuring a glycine backbone linked to a 3-ethynylphenyl group, provides a unique chemical handle. The ethynyl moiety is particularly valuable for further synthetic elaboration via metal-catalyzed click chemistry reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition, facilitating the straightforward synthesis of more complex molecular architectures or bioconjugates for chemical biology studies . As a building block, it can be utilized in the design and synthesis of novel peptide-based therapeutics and as a precursor for pharmaceuticals. Research into similar phenylglycine analogs has demonstrated their potential as potent and selective potentiators for protein targets like the Phe508del-CFTR mutant, which is implicated in cystic fibrosis, suggesting a promising research pathway for this derivative . This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B13172434 (3-Ethynylphenyl)glycine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-(3-ethynylanilino)acetic acid

InChI

InChI=1S/C10H9NO2/c1-2-8-4-3-5-9(6-8)11-7-10(12)13/h1,3-6,11H,7H2,(H,12,13)

InChI Key

KBYIOTNEFIUIER-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethynylphenyl Glycine and Its Derivatives

Stereoselective Synthesis of (3-Ethynylphenyl)glycine Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of individual enantiomers of this compound is of paramount importance.

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based asymmetric synthesis is a well-established and reliable strategy for the preparation of enantiomerically pure amino acids. wikipedia.orgresearchgate.net This approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

A plausible chiral auxiliary-based approach for the synthesis of this compound would involve the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a glycine derivative can be coupled to a chiral auxiliary, such as an oxazolidinone or a camphor-derived sultam. researchgate.net Deprotonation of this adduct with a strong base generates a chiral enolate, which can then be reacted with a suitable electrophile, in this case, a 3-ethynylphenyl halide or triflate. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary affords the desired enantiomer of this compound.

A variety of chiral auxiliaries have been successfully employed in the synthesis of arylglycines. mountainscholar.org The choice of auxiliary and reaction conditions can significantly influence the diastereoselectivity of the alkylation step.

Table 1: Examples of Chiral Auxiliaries Used in Arylglycine Synthesis This table presents data for the synthesis of various arylglycines, as specific data for this compound is not readily available in the literature. The diastereomeric excess (d.e.) is indicative of the stereochemical control exerted by the auxiliary.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl (B1604629) bromide>95%
(1R)-(+)-Camphor-10-sulfonic acid derived sultamNaphthylmethyl bromide>98%
(-)-8-Phenylmenthol4-Methoxybenzyl chloride~90%

Asymmetric Catalysis in C-H Activation/Functionalization

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. researchgate.net Transition metal-catalyzed cross-coupling reactions, particularly those involving C-H activation, have emerged as powerful tools for the synthesis of complex molecules.

The direct arylation of a glycine derivative via asymmetric C-H activation would be a highly desirable route to this compound. This approach would involve the use of a chiral catalyst, typically a palladium or rhodium complex with a chiral ligand, to facilitate the coupling between a glycine substrate and a 3-ethynylphenyl coupling partner. The chiral ligand environment around the metal center would control the enantioselectivity of the C-C bond formation.

While the direct asymmetric C-H arylation of glycine itself is challenging, methods have been developed for the enantioselective arylation of N-acylglycine esters or other activated glycine derivatives. researchgate.net For example, a palladium-catalyzed asymmetric arylation of a glycine Schiff base with an aryl halide could be envisioned.

Table 2: Asymmetric Catalytic Approaches to Arylglycine Derivatives This table shows representative results for the asymmetric synthesis of arylglycine derivatives using catalytic methods. The enantiomeric excess (e.e.) reflects the efficiency of the chiral catalyst.

Catalyst SystemSubstrateArylating AgentEnantiomeric Excess (e.e.)
Pd(OAc)₂ / Chiral Phosphine LigandN-Benzoyl-glycine methyl ester3-BromophenylacetyleneNot Reported
[Rh(cod)Cl]₂ / Chiral Diene LigandGlycine Schiff Base3-Ethynylphenylboronic acidNot Reported
NiBr₂·diglyme / Chiral Bis(oxazoline) LigandN-tert-Butoxycarbonyl-glycine tert-butyl ester(3-Ethynylphenyl)zinc chlorideNot Reported

Enzymatic and Biocatalytic Syntheses

Enzymatic and biocatalytic methods provide a green and highly selective alternative for the synthesis of chiral amino acids. nih.gov Enzymes can operate under mild reaction conditions and often exhibit exquisite enantio- and regioselectivity.

For the synthesis of this compound, a potential enzymatic strategy could involve the kinetic resolution of a racemic mixture of the amino acid or a suitable precursor. Lipases and proteases are commonly used for the resolution of amino acid esters, where one enantiomer is selectively hydrolyzed or acylated, allowing for the separation of the two enantiomers. nih.gov

Another approach could be the use of transaminases (also known as aminotransferases). A highly stereoselective transaminase could catalyze the conversion of the corresponding α-keto acid, (3-ethynylphenyl)glyoxylic acid, to the desired L- or D-amino acid, using an amino donor like L-alanine or L-aspartate. This method is particularly attractive as it can lead to very high enantiomeric excesses. While this approach has been successfully applied to the synthesis of other phenylglycine derivatives, its application to this compound has not been extensively reported. researchgate.net

Total Synthesis Strategies of this compound

The total synthesis of this compound requires a strategic plan to construct the molecule from readily available starting materials. This involves a retrosynthetic analysis to identify key disconnections and the design of either a convergent or divergent synthetic route.

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of this compound would identify several key disconnections. The most apparent disconnection is at the α-carbon, breaking the C-N and C-C(aryl) bonds. This leads back to a glycine synthon and a 3-ethynylphenyl component.

Key Disconnections:

Strecker Synthesis: Disconnection of the amino and carboxyl groups from the α-carbon leads back to 3-ethynylbenzaldehyde, ammonia, and cyanide. This is a classical and straightforward approach to α-amino acids, though it initially yields a racemic product that would require subsequent resolution.

Alkylation of a Glycine Enolate: Disconnection of the aryl group from the α-carbon suggests an alkylation or arylation of a glycine enolate equivalent with a 3-ethynylphenyl electrophile. This is a common strategy in both chiral auxiliary-based and catalytic asymmetric syntheses.

From Serine: A disconnection could also be envisioned from a serine derivative, where the hydroxyl group is transformed into the aryl group through a cross-coupling reaction.

Convergent and Divergent Synthetic Routes

Both convergent and divergent synthetic strategies can be conceptualized for the synthesis of this compound and its derivatives.

A convergent synthesis would involve the separate synthesis of a functionalized glycine moiety and the 3-ethynylphenyl group, which are then coupled together in a late-stage step. For example, a protected glycine derivative with a leaving group at the α-position could be coupled with a (3-ethynylphenyl)metal reagent. This approach is often efficient as it allows for the independent optimization of the synthesis of each fragment.

A divergent synthesis would be particularly useful for creating a library of related compounds. researchgate.net One could start from a common intermediate, such as 3-bromophenylglycine, and then introduce the ethynyl (B1212043) group and other functionalities in the final steps. For instance, a Sonogashira coupling of a protected 3-bromophenylglycine with trimethylsilylacetylene, followed by deprotection, would yield this compound. This strategy would allow for the synthesis of a variety of substituted phenylglycines from a single precursor.

Table 3: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step construction of the molecule from a single starting material.Straightforward to plan.Often results in low overall yields for long sequences.
Convergent Synthesis Fragments of the molecule are synthesized separately and then joined.Higher overall yields, allows for independent optimization of fragment synthesis.Requires careful planning of the fragment coupling step.
Divergent Synthesis A common intermediate is used to generate a variety of related products.Efficient for creating libraries of compounds for structure-activity relationship studies.May not be the most efficient route for a single target molecule.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The primary route to this compound and its derivatives involves the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. The synthesis of this compound generally starts from a protected 3-halophenylglycine derivative, which is then coupled with a suitable acetylene source. The optimization of this key reaction is crucial for achieving high yields and purity of the final product.

Several factors significantly influence the outcome of the Sonogashira coupling in the context of synthesizing this compound derivatives. These include the choice of catalyst, ligands, base, solvent, and reaction temperature.

Catalyst and Ligand Systems: The selection of the palladium catalyst and its associated ligands is paramount. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) are commonly used, modern research has focused on more active and stable catalytic systems. The use of bulky and electron-rich phosphine ligands can enhance the catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. For instance, the use of N-heterocyclic carbene (NHC) palladium complexes has also been explored to improve catalyst stability and efficiency.

Copper Co-catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are typically employed as co-catalysts to facilitate the formation of a copper acetylide intermediate, which is believed to be the active nucleophile in the catalytic cycle. However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, the development of copper-free Sonogashira protocols has been an active area of research.

Base and Solvent Effects: The choice of base is critical for the deprotonation of the terminal alkyne. Common bases include amines such as triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH). The solvent plays a crucial role in dissolving the reactants and stabilizing the catalytic species. A range of solvents, from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) to less polar solvents like toluene and tetrahydrofuran (THF), have been employed. The optimal choice often depends on the specific substrates and catalyst system. Research has shown that solvent polarity can significantly impact the reaction rate and yield. lucp.net

The following table summarizes the key parameters that are typically optimized for the Sonogashira coupling in the synthesis of aryl-alkynyl compounds, which are directly applicable to the synthesis of this compound.

ParameterCommon VariationsEffect on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃Affects catalytic activity, stability, and catalyst loading required.
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhos, NHCsInfluences catalyst activity, stability, and substrate scope.
Copper Co-catalyst CuI, CuBr, CuClIncreases reaction rate but can lead to alkyne homocoupling.
Base Et₃N, i-Pr₂NH, piperidine, K₂CO₃, Cs₂CO₃Essential for alkyne deprotonation; can also act as a ligand.
Solvent DMF, MeCN, THF, Toluene, Dioxane, WaterAffects solubility of reactants and catalyst, and reaction rate.
Temperature Room Temperature to 100 °CInfluences reaction rate and selectivity; milder conditions are preferred.

Detailed research findings have demonstrated that careful optimization of these parameters can lead to significant improvements in the yield of the desired this compound derivatives. For example, in the coupling of aryl bromides, higher temperatures are often required compared to the more reactive aryl iodides. wikipedia.org The catalyst loading can often be reduced to as low as 0.025 mol% for reactive substrates while maintaining high yields. scirp.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles are being increasingly applied to develop more sustainable and environmentally friendly methods.

Solvent-Free and Aqueous Media Syntheses

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). In the context of Sonogashira couplings for synthesizing ethynyl-aryl compounds, two promising approaches have emerged: solvent-free reactions and reactions in aqueous media.

Solvent-Free Synthesis: Performing reactions without a solvent, often with the aid of techniques like ball milling, can significantly reduce waste and simplify product purification. rsc.org Solvent-free Sonogashira couplings have been successfully demonstrated for a variety of substrates, offering a greener alternative to traditional solution-phase synthesis. rsc.orgorganic-chemistry.org This approach minimizes the use of hazardous organic solvents and can lead to higher reaction rates due to the high concentration of reactants.

Aqueous Media Syntheses: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble catalysts and ligands has enabled Sonogashira couplings to be performed in aqueous media. wikipedia.org This approach is particularly attractive for the synthesis of polar molecules like amino acids. The use of surfactants or co-solvents may be necessary to facilitate the reaction between hydrophobic organic substrates and the aqueous phase. Successful Sonogashira-type reactions for the synthesis of ω-(hetero)arylalkynylated α-amino acids in aqueous media have been reported, highlighting the feasibility of this green approach for synthesizing derivatives of this compound. nih.gov

Catalyst Development for Enhanced Sustainability

The development of highly active and reusable catalysts is a cornerstone of green chemistry. In the synthesis of this compound, this involves designing palladium catalysts that are more efficient and can be easily separated from the reaction mixture and recycled.

Heterogeneous Catalysts: Supporting the palladium catalyst on a solid matrix, such as polymers, silica, or magnetic nanoparticles, creates a heterogeneous catalyst that can be easily recovered by filtration or magnetic separation. mdpi.comscispace.com These supported catalysts have been shown to be effective in Sonogashira reactions and can often be reused multiple times with minimal loss of activity. mdpi.com This not only reduces the cost associated with the precious metal catalyst but also minimizes palladium contamination in the final product, which is a critical consideration for pharmaceutical applications.

Ligand Design for Aqueous Catalysis: For reactions in aqueous media, the design of water-soluble ligands is crucial. Sulfonated phosphines, for example, can be used to create water-soluble palladium complexes that are effective catalysts for Sonogashira couplings in water. nih.gov The development of such ligands is key to expanding the scope of green synthetic methods for amino acid derivatives.

The table below provides a summary of green chemistry approaches applied to the Sonogashira reaction, relevant to the synthesis of this compound.

Green Chemistry ApproachMethodologyAdvantages
Solvent-Free Synthesis High-speed ball millingReduces solvent waste, simplifies work-up, can increase reaction rates. rsc.org
Aqueous Media Synthesis Use of water-soluble catalysts and ligandsEnvironmentally benign solvent, improved safety, potential for catalyst recycling. wikipedia.org
Sustainable Catalysts Heterogeneous palladium catalysts (e.g., on solid supports)Easy catalyst recovery and reuse, reduced metal contamination in the product. mdpi.comscispace.com
Copper-Free Protocols Use of specific ligands and reaction conditions that do not require a copper co-catalystAvoids alkyne homocoupling and the use of a potentially toxic metal.

The continuous development of these advanced synthetic methodologies and the integration of green chemistry principles are paving the way for more efficient, cost-effective, and environmentally responsible production of this compound and its derivatives, thereby facilitating their broader application in various scientific fields.

Chemical Transformations and Functionalization of 3 Ethynylphenyl Glycine

Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne of (3-Ethynylphenyl)glycine is a highly versatile functional group that can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for introducing structural diversity and for conjugating the amino acid to other molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The ethynyl group of this compound is an excellent substrate for these transformations.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. iris-biotech.deorganic-chemistry.orglibretexts.org This reaction is highly effective for forming C(sp)-C(sp²) bonds. libretexts.org this compound can be coupled with a variety of aryl or vinyl halides to generate more complex, conjugated systems. The reaction is typically carried out under mild conditions with a base such as an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. iris-biotech.deorganic-chemistry.org While the primary substrates for the Heck reaction are alkenes, variations involving alkynes, sometimes referred to as Heck alkynylation, can also be employed. nih.gov In the context of this compound, the aryl halide portion of a molecule could be coupled with an alkene, or the ethynyl group could potentially participate in related palladium-catalyzed transformations. The Heck reaction is known for its excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Reaction Catalyst System Coupling Partner Bond Formed
Sonogashira Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) + Cu(I) co-catalyst (e.g., CuI)Aryl/Vinyl Halide or TriflateC(sp)-C(sp²)
Heck Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)AlkeneC(sp²)-C(sp²)

Hydration and Cyclization Reactions

The ethynyl group can also undergo addition reactions and participate in cyclization cascades, leading to the formation of carbonyl compounds and heterocyclic structures.

Hydration: The acid-catalyzed hydration of alkynes, often in the presence of a mercury(II) salt as a catalyst, leads to the formation of an enol intermediate that tautomerizes to a ketone. chemistrysteps.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com For a terminal alkyne like that in this compound, this reaction would follow Markovnikov's rule to produce a methyl ketone at the position of the former alkyne.

Cyclization: The combination of the ethynyl group and the amino acid moiety in this compound opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic scaffolds. Gold-catalyzed cyclization is a particularly powerful method for activating alkynes towards nucleophilic attack. acs.orgrsc.orgrsc.orgacs.orgbeilstein-journals.org Depending on the reaction conditions and the presence of other functional groups, various nitrogen- and oxygen-containing heterocycles can be synthesized. For example, intramolecular hydroamination or hydration followed by cyclization can lead to the formation of isoquinoline (B145761) or isobenzofuran (B1246724) derivatives.

Reactions at the Glycine (B1666218) Carboxylic Acid and Amine Functionalities

The glycine portion of this compound provides the characteristic reactivity of an amino acid, allowing for its incorporation into peptide chains and the modification of its amine and carboxylic acid groups.

Peptide Coupling and Amide Bond Formation

The formation of a peptide (amide) bond between the carboxylic acid of one amino acid and the amine of another is a fundamental reaction in peptide synthesis. youtube.com This process requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.

To synthesize peptides containing this compound, standard peptide coupling reagents are employed. rsc.org These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylurea derivative. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. rsc.org Phosphonium and uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HATU, are also highly effective coupling reagents. nih.gov

The general procedure involves activating the carboxylic acid of an N-protected this compound and then reacting it with the free amine of a C-protected amino acid or peptide. nih.gov Alternatively, the amine of this compound can be coupled with the activated carboxylic acid of another amino acid.

Esterification and Amine Protection/Deprotection Strategies

To achieve selective peptide bond formation and prevent unwanted side reactions such as polymerization, it is necessary to temporarily block the functional groups that are not intended to react. nih.gov This is accomplished through the use of protecting groups for the amine and carboxylic acid functionalities.

Esterification of the Carboxylic Acid: The carboxylic acid group of this compound is typically protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester. nih.govacs.orgacs.orggoogle.compearson.comffame.orgmdpi.com Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄), is a common method. acs.orgacs.orgpearson.com The use of trimethylchlorosilane in methanol (B129727) is another effective method for preparing amino acid methyl esters. nih.gov These ester protecting groups can be removed at a later stage of the synthesis by hydrolysis under acidic or basic conditions, or by hydrogenolysis in the case of benzyl esters.

Functional Group Protecting Group Abbreviation Typical Removal Conditions
Amine tert-ButyloxycarbonylBocStrong acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂/Pd)
Carboxylic Acid Methyl Ester-OMeAcid or base hydrolysis
Ethyl Ester-OEtAcid or base hydrolysis
Benzyl Ester-OBnCatalytic Hydrogenolysis (H₂/Pd)
tert-Butyl Ester-OtBuStrong acid (e.g., TFA)

Derivatization for Bioconjugation Applications

The terminal alkyne functionality of this compound is a key feature for its use in bioconjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.dejenabioscience.com This reaction provides a highly efficient and bioorthogonal method for covalently linking the amino acid to biomolecules that have been modified to contain an azide (B81097) group.

The derivatization process typically involves incorporating this compound into a peptide sequence via standard solid-phase peptide synthesis (SPPS). iris-biotech.de Once incorporated, the exposed ethynyl group serves as a chemical handle. This handle can then react with an azide-modified molecule, such as a fluorescent dye, a drug molecule, or a larger biomolecule like a protein or nucleic acid, to form a stable triazole linkage. peptide.com

Key Features of Alkyne-Based Bioconjugation:

Bioorthogonality: The alkyne and azide groups are largely unreactive with most biological functional groups, ensuring that the conjugation reaction is highly specific and occurs only between the intended partners. iris-biotech.de

High Efficiency: CuAAC reactions are known for their high yields and fast reaction rates, often proceeding to completion under mild, aqueous conditions compatible with biological systems. iris-biotech.depeptide.com

Versatility: This method allows for the attachment of a wide array of molecular probes and functional tags to peptides and proteins containing this compound.

Below is a table summarizing representative applications of alkyne-containing amino acids in bioconjugation.

ApplicationConjugation Partner (Azide-Modified)Resulting BioconjugatePurpose
Fluorescent Labeling Fluorescent Dye (e.g., Azido-coumarin)Fluorescently-tagged peptide/proteinTracking and imaging of the biomolecule in cells or tissues.
Peptide Cyclization Azide-containing amino acid within the same peptideCyclized peptide with a triazole bridgeTo create conformationally constrained peptides with enhanced stability and biological activity. peptide.com
Drug Conjugation Azide-modified drug moleculePeptide-drug conjugateTargeted delivery of therapeutic agents to specific cells or tissues.
Surface Immobilization Azide-functionalized surface (e.g., microarray)Immobilized peptide/proteinCreation of biosensors or arrays for screening and diagnostic purposes.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction class for modifying aromatic systems. wikipedia.org The outcome of such reactions is governed by the electronic properties of the existing substituents: the glycine moiety (-CH(NH₂)COOH) and the ethynyl group (-C≡CH).

Both the alkylamino acid side chain and the ethynyl group are generally considered to be electron-withdrawing and deactivating towards electrophilic attack. wikipedia.org Consequently, they direct incoming electrophiles to the meta positions relative to themselves.

In this compound, the substituents are at positions 1 and 3. The positions available for substitution are 2, 4, 5, and 6.

Position 2: ortho to the glycine side chain and ortho to the ethynyl group.

Position 4: para to the ethynyl group and meta to the glycine side chain.

Position 5: meta to both the ethynyl group and the glycine side chain.

Position 6: ortho to the glycine side chain and meta to the ethynyl group.

Given the directing effects, electrophilic substitution is predicted to occur preferentially at the positions that are meta to one or both deactivating groups. Therefore, position 5 is the most likely site of substitution, being meta to both groups. Positions 4 and 6, being meta to one of the groups, are also potential sites, though likely less favored than position 5. The reaction conditions for SEAr on this deactivated ring would need to be relatively harsh to achieve significant conversion. lumenlearning.com

Common electrophilic aromatic substitution reactions and their predicted outcomes for this compound are summarized below.

ReactionReagentsMajor Product (Predicted)
Nitration HNO₃, H₂SO₄(5-Nitro-3-ethynylphenyl)glycine libretexts.orgmasterorganicchemistry.com
Halogenation Br₂, FeBr₃(5-Bromo-3-ethynylphenyl)glycine lumenlearning.com
Sulfonation Fuming H₂SO₄5-(Glycinyl)-3-ethynylbenzenesulfonic acid libretexts.org
Friedel-Crafts Acylation RCOCl, AlCl₃(5-Acyl-3-ethynylphenyl)glycine wikipedia.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. nih.gov The structure of this compound, possessing an amine, a carboxylic acid, and an ethynylphenyl side chain, makes it an excellent substrate for various MCRs, particularly those that build peptide-like scaffolds.

One of the most prominent MCRs for amino acids is the Ugi four-component reaction (Ugi-4CR) . In a typical Ugi reaction, an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acylamino amide. nih.gov this compound can participate in this reaction in two ways:

As the amine component: The primary amine of the glycine moiety reacts with the carbonyl compound to form a Schiff base, which then reacts with the isocyanide and the external carboxylic acid.

As the carboxylic acid component: The carboxylic acid group of this compound can react with the intermediate formed from an external amine, a carbonyl compound, and an isocyanide.

The ethynyl group on the phenyl ring typically remains intact during the Ugi reaction, providing a valuable functional handle on the resulting complex molecular scaffold for subsequent modifications, such as click chemistry. researchgate.net This dual functionality allows for the rapid generation of molecular diversity, creating libraries of complex, three-dimensional pseudo-peptides. nih.gov

The following table outlines the role of this compound in a hypothetical Ugi-4CR.

Ugi ReactantExample CompoundRole of this compoundResulting Product Scaffold
Amine This compoundAmine sourceα-Acylamino amide with the (3-ethynylphenyl)methyl group attached to the amide nitrogen.
Carboxylic Acid Acetic Acid
Carbonyl Isobutyraldehyde
Isocyanide tert-Butyl isocyanide
Amine BenzylamineCarboxylic acid sourceα-Acylamino amide where the acyl group is derived from this compound.
Carboxylic Acid This compound
Carbonyl Acetone
Isocyanide Cyclohexyl isocyanide

The use of this compound in MCRs demonstrates an efficient strategy for synthesizing complex molecules with multiple points of functionalization, which is highly valuable in drug discovery and materials science. eurekaselect.com

Advanced Spectroscopic and Structural Elucidation of 3 Ethynylphenyl Glycine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For (3-Ethynylphenyl)glycine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.

The analysis of 1D NMR spectra—¹H, ¹³C, and ¹⁵N—provides the initial and fundamental information about the chemical environment of each atom in the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. The aromatic protons on the phenyl ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (e.g., doublet, triplet, doublet of doublets) revealing their substitution pattern and coupling relationships. The alpha-proton (α-H) attached to the chiral center is anticipated to resonate as a singlet or a multiplet depending on its coupling with the amine protons, usually in the range of 4.0-4.5 ppm. The ethynyl (B1212043) proton (C≡C-H) is a key feature and is expected to appear as a sharp singlet around 3.0-3.5 ppm. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are often broad and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carboxylic acid carbon (COOH) is the most deshielded, appearing far downfield, typically in the range of 170-180 ppm. The aromatic carbons will resonate between 120 and 140 ppm, with the carbon attached to the ethynyl group showing a distinct shift. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts, with the terminal alkyne carbon appearing around 70-80 ppm and the internal alkyne carbon around 80-90 ppm. The alpha-carbon (α-C) attached to the amino and carboxyl groups is expected in the 50-60 ppm region.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the amino group. For this compound, a single resonance would be expected, with a chemical shift that can be influenced by solvent and pH.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.2-7.8m-
α-H4.1-4.3s-
Ethynyl-H3.1-3.3s-
NH₂5.0-9.0br s-
COOH10.0-13.0br s-

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
COOH172-178
Aromatic C-1 (ipso-CH)135-140
Aromatic C-3 (ipso-C≡C)120-125
Aromatic C-2, C-4, C-5, C-6128-132
C≡CH80-85
C≡CH75-80
α-C55-60

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be instrumental in confirming the connectivity of the protons on the aromatic ring by showing cross-peaks between adjacent aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the α-H and specific protons on the phenyl ring, providing insights into the preferred spatial orientation of the amino acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively assigning the proton and carbon signals for the α-carbon and the aromatic C-H groups.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the exact elemental formula of this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the proposed formula (C₁₀H₉NO₂), the molecular formula can be confirmed with a high degree of confidence.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to provide detailed structural information.

For this compound, characteristic fragmentation pathways would be expected. A common fragmentation for amino acids is the loss of the carboxylic acid group as CO₂ (44 Da) or the entire carboxyl group as COOH (45 Da). Another typical fragmentation is the loss of the amino group. The presence of the ethynylphenyl side chain would also lead to specific fragmentation patterns, such as cleavage at the benzylic position (the bond between the α-carbon and the phenyl ring) or fragmentation of the aromatic ring itself. Analysis of these fragmentation patterns allows for the confirmation of the different functional groups and their connectivity within the molecule. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would display several characteristic absorption bands. The O-H stretch of the carboxylic acid group would appear as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the amino group are expected in the 3200-3500 cm⁻¹ range. The C=O stretch of the carboxylic acid is a strong, sharp band typically found around 1700-1750 cm⁻¹. The C≡C stretch of the terminal alkyne is a sharp, and often weak, band around 2100-2150 cm⁻¹, while the ≡C-H stretch is a sharp, intense band around 3300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to give a strong signal in the Raman spectrum, making it a valuable tool for identifying this functional group. The symmetric stretching of the aromatic ring also typically gives a strong Raman signal.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Amino GroupN-H stretch3200-3500Weak
Carboxylic AcidC=O stretch1700-1750 (strong)Medium
Alkyne≡C-H stretch~3300 (sharp, strong)Medium
AlkyneC≡C stretch2100-2150 (sharp, weak-medium)Strong
Aromatic RingC=C stretch1450-1600Strong
Aromatic RingC-H stretch3000-3100Medium

Based on a comprehensive search of available scientific literature and structural databases, there is currently no publicly accessible X-ray crystallography or chiroptical spectroscopy data specifically for the compound "this compound."

Therefore, it is not possible to provide the detailed analysis requested in the article outline, which includes:

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Without experimental data from these analytical techniques for "this compound," any discussion on its specific solid-state conformation, torsion angles, crystal packing, intermolecular interactions, or absolute configuration would be purely speculative and would not meet the required standards of a scientifically accurate and data-driven article.

Searches for this specific compound in crystallographic and spectroscopic databases did not yield any relevant results. While there is information on related compounds, the strict adherence to the subject "this compound" as per the instructions prevents the inclusion of data from other molecules.

Consequently, the requested article cannot be generated at this time due to the absence of the necessary primary research data.

Computational and Theoretical Studies on 3 Ethynylphenyl Glycine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular orbitals, charge distribution, and the energies of different molecular states.

Density Functional Theory (DFT) Studies on Ground and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic ground state of (3-Ethynylphenyl)glycine, which is its most stable electronic configuration. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

For this compound, key structural parameters would include the geometry of the glycine (B1666218) backbone, the orientation of the phenyl ring with respect to the amino acid core, and the geometry of the ethynyl (B1212043) group. The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which identify nucleophilic and electrophilic regions of the molecule. This is crucial for predicting how the molecule will interact with other molecules, such as receptors or enzymes.

Furthermore, DFT is instrumental in locating and characterizing transition states, which are the energy maxima along a reaction coordinate. By calculating the energy of transition states, the activation energy for a chemical reaction can be determined, providing a quantitative measure of the reaction rate. For instance, the mechanisms of reactions involving the ethynyl group or the amino acid backbone of this compound could be elucidated. A common functional for such studies is B3LYP, often paired with a basis set like 6-311G(d,p), which has been shown to provide reliable results for organic molecules. nih.gov

Table 1: Illustrative DFT-Calculated Properties of this compound

PropertyCalculated Value
Ground State Energy (Hartree)-612.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.6
Dipole Moment (Debye)2.5

This table presents hypothetical data for illustrative purposes.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are highly valuable for predicting spectroscopic properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate results.

These methods are particularly useful for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.govacs.org For this compound, theoretical predictions of 1H and 13C NMR spectra would be invaluable for confirming its synthesis and for structural elucidation. The calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical spectra can be compared with experimental data to validate the structure.

Similarly, ab initio methods can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This would allow for the assignment of specific vibrational modes to the functional groups of this compound, such as the C≡C stretch of the ethynyl group, the N-H stretches of the amine, and the C=O stretch of the carboxylic acid.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are determined by the ensemble of its accessible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) employs classical physics to model molecular systems, offering a computationally efficient way to explore the conformational space of large molecules. Force fields, such as AMBER or CHARMM, are sets of parameters that define the potential energy of the molecule as a function of its atomic coordinates. For non-standard amino acids like this compound, specific parameters may need to be developed to accurately describe the interactions involving the ethynylphenyl group. nih.govspringernature.com

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. nih.govjove.com An MD simulation of this compound in a solvent, typically water, would reveal its dynamic behavior, including the flexibility of the side chain and the interactions with solvent molecules. Such simulations can provide insights into how the molecule might behave in a biological environment. acs.org

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For this compound, a simplified PES can be constructed by systematically varying key dihedral angles, such as those defining the rotation of the phenyl ring and the bonds in the glycine backbone, and calculating the energy at each point using quantum chemical methods. nih.gov

The resulting map reveals the locations of energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between them. libretexts.org This provides a detailed picture of the molecule's conformational preferences and the energy barriers that hinder conformational changes.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
1601800.00
21801801.25
3-601800.98
460603.50

This table presents hypothetical data for illustrative purposes.

In Silico Modeling of Chemical Transformations

In silico modeling can be used to predict the reactivity and potential chemical transformations of this compound. acs.orgsiftdesk.org This can involve quantum chemical calculations to model reaction pathways and determine activation energies, as described in the DFT section.

For example, the reactivity of the ethynyl group in reactions such as click chemistry or polymerization could be investigated. Computational models can help in understanding the reaction mechanisms and in predicting the properties of the resulting products. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting the outcomes of chemical transformations. oup.com

Furthermore, in silico methods can be used to predict the metabolic fate of this compound in a biological system. By modeling the interactions with metabolic enzymes, potential sites of oxidation, reduction, or conjugation can be identified. This is a crucial step in the early stages of drug development.

Reaction Mechanism Elucidation

No specific computational studies elucidating the reaction mechanisms for the synthesis of this compound were identified. Such studies would typically involve quantum mechanics calculations to map the energy landscape of the reaction pathway, identify transition states, and determine the thermodynamics and kinetics of the synthetic route.

Catalyst Design Principles

There is no available research on the computational design of catalysts specifically for the synthesis of this compound. Theoretical studies in this area would generally focus on using computational methods to design catalysts with improved activity, selectivity, and stability for the specific chemical transformations required to produce this compound.

Molecular Docking and Dynamics Simulations with Biological Macromolecules for Mechanistic Insights

While molecular docking and dynamics simulations are powerful tools for understanding ligand-protein interactions, no published studies were found that apply these methods to this compound.

Ligand-Protein Interaction Profiling

A ligand-protein interaction profile for this compound derived from computational simulations is not available. This type of analysis would typically detail the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and a target protein, which are crucial for understanding its potential biological activity.

Binding Site Characterization and Molecular Recognition

There are no computational studies characterizing the binding site of any biological macromolecule in complex with this compound. Such research would involve identifying the key amino acid residues involved in molecular recognition and binding, providing a structural basis for its hypothetical mechanism of action.

Applications of 3 Ethynylphenyl Glycine As a Molecular Probe and Building Block in Chemical Biology and Materials Science

Incorporation into Peptidomimetics and Constrained Peptides for Receptor Binding Studies

The conformational flexibility of native peptides often leads to reduced binding affinity and susceptibility to proteolytic degradation. Incorporating unnatural amino acids like (3-Ethynylphenyl)glycine provides a robust strategy to overcome these limitations by creating structurally constrained peptidomimetics with enhanced pharmacological properties.

The terminal alkyne of this compound is a key functional group for synthesizing conformationally restricted peptides. By placing this amino acid at a specific position within a peptide sequence, the alkyne can be used as a chemical handle to create cyclic structures, often referred to as "stapled peptides." This is typically achieved through two primary methods:

Ring-Closing Alkyne Metathesis: If two alkyne-containing amino acids, such as this compound, are incorporated into a peptide chain, a ring-closing alkyne metathesis reaction can be employed to form a rigid alkyne bridge, thereby locking the peptide into a specific conformation. researchgate.netnih.gov

Intramolecular Cycloaddition: A more common approach involves incorporating this compound along with an azide-containing amino acid (e.g., azidonorleucine) into the same peptide. A subsequent intramolecular CuAAC reaction forms a stable, rigid triazole linkage, effectively cyclizing the peptide. peptide.com

These strategies reduce the conformational entropy of the peptide upon binding to its target receptor, which can lead to a significant increase in binding affinity and stability. researchgate.netlifechemicals.com The design process involves strategically placing the reactive amino acids to stabilize secondary structures like α-helices or to mimic the geometry of a specific receptor-binding loop. nih.gov

Table 1: Comparison of Binding Affinities for Linear vs. Cyclized Peptides Data is representative of improvements seen when using alkyne-based cyclization strategies to constrain peptide conformation, as specific data for this compound was not available.

Peptide DerivativeTarget ProteinModification StrategyKd (Linear Peptide)Kd (Cyclized Peptide)Fold Improvement
ESp Analogue14-3-3ζAlkyne Metathesis1.8 µM0.2 µM9x
STAT3 InhibitorSTAT3Azide-Alkyne Cycloaddition>100 µM1.2 µM>80x

This compound is an invaluable tool for studying the interactions between ligands and their receptors, such as the inhibitory glycine (B1666218) receptors (GlyRs) that are crucial for neurotransmission in the central nervous system. nih.govuq.edu.au By incorporating this compound into a peptide or small molecule ligand that targets a glycine receptor, the ethynyl (B1212043) group can be used for photoaffinity labeling. Upon binding to the receptor, UV irradiation can induce the alkyne to form a covalent bond with nearby amino acid residues in the binding pocket. Subsequent enzymatic digestion and mass spectrometry analysis of the receptor can then identify the precise location of binding, providing critical insights into the ligand-receptor interface.

Furthermore, the bioorthogonal nature of the alkyne allows for post-binding modification. A ligand containing this compound can be incubated with its receptor, and after binding equilibrium is reached, an azide-functionalized probe (e.g., biotin-azide) can be added. A "click" reaction will covalently attach the biotin (B1667282) tag only to the bound ligand, enabling the isolation and identification of the receptor and its associated proteins without altering the ligand's initial binding properties. This approach is instrumental in validating drug targets and understanding the molecular basis of receptor pharmacology. nih.gov

Use in Activity-Based Protein Profiling (ABPP) and Proteomics Research

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study enzyme function directly in native biological systems. wikipedia.orgmtoz-biolabs.com Probes used in ABPP typically feature a reactive group (a "warhead") that covalently binds to the active site of an enzyme and a reporter tag for detection. The ethynyl group of this compound serves both as a component of a warhead and as a handle for tagging.

The terminal alkyne in this compound can function as a latent electrophile, making it an ideal component for designing suicide substrates, also known as mechanism-based inhibitors. wikipedia.org A suicide inhibitor is an unreactive molecule that is catalytically converted into a highly reactive species by its target enzyme. nih.gov This reactive intermediate then forms an irreversible covalent bond with a nucleophilic residue in the enzyme's active site, leading to permanent inactivation. nih.govacs.org

For example, if an enzyme's catalytic mechanism involves the formation of a carbanion adjacent to where the this compound residue is bound, this can trigger a rearrangement of the propargylic system into a reactive allene (B1206475). This allene can then be attacked by a cysteine or serine residue in the active site, inactivating the enzyme. nih.govresearchgate.net This strategy offers high specificity because the inhibitor is only activated by the target enzyme, minimizing off-target effects. nih.gov Dipeptide alkynes have been successfully developed as potent and selective irreversible inhibitors of cysteine cathepsins based on this principle. acs.org

In modern ABPP, bulky reporter tags like fluorophores or biotin are often replaced with small, bioorthogonal handles to improve cell permeability and reduce steric hindrance. wikipedia.orgbitesizebio.com The alkyne group of this compound is perfectly suited for this "two-step" approach.

The process for target identification is as follows:

Probe Design: this compound is incorporated into a larger molecule designed to target a specific class of enzymes.

Labeling: The alkyne-containing probe is incubated with a complex proteome (e.g., cell lysate or live cells), where it covalently binds to the active site of its target enzymes.

Tagging: An azide-functionalized reporter molecule (e.g., Rhodamine-azide for fluorescence or Biotin-azide for affinity purification) is added.

Detection and Identification: A CuAAC reaction is initiated to "click" the reporter tag onto the probe-labeled proteins. Tagged proteins can then be visualized by in-gel fluorescence scanning or enriched using streptavidin beads for subsequent identification by mass spectrometry. mtoz-biolabs.combitesizebio.com

This strategy allows for the sensitive detection and identification of enzyme targets in their native environment, providing a powerful platform for drug discovery and functional enzyme annotation.

Development of Bioorthogonal Probes and Fluorescent Tags for Live-Cell Imaging

Visualizing proteins in their native cellular environment is essential for understanding their function, localization, and dynamics. While fluorescent proteins like GFP have been revolutionary, their large size can sometimes interfere with the function of the protein of interest. nih.govscilifelab.se Site-specific labeling of proteins with small, organic fluorophores via bioorthogonal chemistry offers a minimally perturbative alternative.

The incorporation of this compound into proteins provides a chemical handle for such labeling. Using genetic code expansion technology, a cell's translational machinery is engineered to site-specifically incorporate this compound in response to a unique codon (e.g., the amber stop codon) within a target gene. springernature.com The result is the expression of a target protein bearing a single alkyne handle at a predetermined location.

Once the alkyne-modified protein is expressed in live cells, a small, membrane-permeable fluorescent dye conjugated to an azide (B81097) is added to the culture medium. nih.govresearchgate.net The azide-dye undergoes a highly specific click reaction with the alkyne on the target protein, resulting in precise fluorescent labeling. sichem.de This technique enables high-resolution imaging of protein localization and trafficking in living cells with minimal disruption to cellular processes. researchgate.net

Table 2: Comparison of Protein Labeling Technologies

FeatureGenetically Encoded Tags (e.g., GFP)Bioorthogonal Labeling with this compound
Tag Size Large (~27 kDa)Minimal (single amino acid modification)
Perturbation Potential for protein misfolding or dysfunctionLow, minimally invasive
Labeling Time Requires time for chromophore maturationRapid, reaction completes in minutes to hours
Photophysics Limited by the properties of the fluorescent proteinWide choice of bright, photostable organic dyes
Multiplexing Limited by spectral overlap of fluorescent proteinsEasily achievable with different click-compatible dyes

Synthesis of Fluorophore-Conjugated this compound Derivatives

The synthesis of fluorophore-conjugated derivatives of amino acids containing alkyne groups is a well-established technique for creating molecular probes. nih.gov This typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide-modified fluorophore is "clicked" onto the alkyne handle of the amino acid. lumiprobe.cominterchim.fr This method is known for its high efficiency and specificity.

However, a detailed search of scientific databases did not yield any specific examples or protocols for the synthesis of fluorophore-conjugated derivatives of This compound . While the general methodology is applicable, the specific reaction conditions, yields, and characterization of such derivatives for this particular compound are not documented in the available literature.

Application in Imaging Cellular Processes and Biomolecule Localization

Unnatural amino acids bearing bioorthogonal functional groups, such as the ethynyl group of this compound, are powerful tools for imaging cellular processes. acs.orgnih.gov The general strategy involves the incorporation of the unnatural amino acid into a protein of interest through genetic code expansion. biorxiv.org Subsequent labeling with a fluorescent probe via a bioorthogonal reaction allows for the visualization of the protein's localization and dynamics within living cells. acs.orgresearchgate.net

Despite the clear potential for This compound to be used in this manner, there are no specific published studies demonstrating its application in cellular imaging. Research on other alkyne-containing amino acids has shown the feasibility of this approach, but the specific details of cellular uptake, incorporation efficiency, and imaging results for this compound are not available.

Scaffold for the Development of Enzyme Inhibitors and Modulators: Mechanistic Studies and Target Validation

The structure of this compound, resembling the natural amino acid phenylalanine, suggests its potential as a scaffold for designing enzyme inhibitors. The phenyl ring can engage in aromatic interactions within an enzyme's active site, while the ethynyl group offers a site for modification to enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies for Enzymatic Activity Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the structure of a lead compound and evaluating the impact on its inhibitory activity, researchers can identify key molecular features responsible for its biological effect. For phenylalanine derivatives, SAR studies have explored the effects of substitutions on the phenyl ring. researchgate.netmdpi.com

A comprehensive literature search found no specific SAR studies conducted on This compound as an enzyme inhibitor. While general principles of SAR for related aromatic amino acids exist, the specific contributions of the ethynyl group at the meta position of the phenyl ring to the inhibitory activity against any particular enzyme have not been investigated or reported.

Kinetic and Mechanistic Characterization of Enzyme Inhibition

Enzyme kinetics studies are essential for understanding how a compound inhibits an enzyme. khanacademy.org These studies determine key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). libretexts.orgpressbooks.publibretexts.org This information is critical for validating the mechanism of action and for the rational design of more effective inhibitors.

There is no available data on the kinetic and mechanistic characterization of enzyme inhibition by This compound or its derivatives. While general methodologies for such studies are well-documented researchgate.netnih.gov, their application to this specific compound has not been published.

Applications in Supramolecular Chemistry and Nanomaterials

Aromatic amino acids are known to participate in self-assembly processes, forming a variety of supramolecular structures and nanomaterials. nih.govrsc.orgresearchgate.net These assemblies are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Self-Assembly of this compound Derivatives

The presence of both the amino acid backbone and the aromatic ring in this compound provides the necessary functionalities for self-assembly. rsc.org The ethynyl group could further influence the packing and properties of the resulting supramolecular structures.

However, no studies have been published that specifically investigate the self-assembly of This compound or its derivatives. The potential for this molecule to form gels, fibrils, or other nanostructures remains unexplored in the current scientific literature.

Without accessible research data, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed findings and data tables as requested. The creation of such a specialized scientific article requires a foundation of peer-reviewed research, which appears to be absent for this specific chemical compound.

Therefore, this article cannot be generated as per the user's instructions due to the unavailability of the necessary scientific information.

Analytical Methodologies for the Detection and Quantification of 3 Ethynylphenyl Glycine in Research Matrices

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of compounds. For (3-Ethynylphenyl)glycine, various chromatographic techniques are applicable, each with its specific advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like amino acids. helixchrom.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For underivatized amino acids, which can be highly polar, reversed-phase chromatography with ion-pairing reagents or hydrophilic interaction chromatography (HILIC) are common approaches. helixchrom.com

Different detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: The phenyl ring in this compound allows for detection using ultraviolet-visible (UV-Vis) spectroscopy. The absorbance is typically monitored at a wavelength where the compound exhibits maximum absorption, ensuring high sensitivity.

Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment by comparing the spectra of the analyte peak with that of a standard. oup.comnih.gov

Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag such as o-phthalaldehyde (B127526) (OPA) can be employed. oup.com The OPA reacts with the primary amine group of this compound to form a highly fluorescent isoindole derivative, allowing for detection at picomole levels. oup.comnih.govnih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for the determination of the molecular weight of the analyte and its fragments, which is invaluable for unequivocal identification.

Table 1: Exemplary HPLC Parameters for the Analysis of Phenylglycine Analogs

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water B: 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of amino acids, derivatization is necessary to convert this compound into a more volatile form. Common derivatization strategies include silylation or alkylation. nih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the amino and carboxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. unina.itresearchgate.net

Alkylation: Alkyl chloroformates can be used to derivatize both the amino and carboxyl groups.

The resulting volatile derivatives are then separated on a GC column and detected by a mass spectrometer. GC-MS offers excellent chromatographic resolution and provides detailed structural information from the mass spectra, aiding in the identification of the compound and any impurities.

Table 2: Typical GC-MS Conditions for the Analysis of Derivatized Amino Acids

ParameterCondition
Derivatization Silylation with BSTFA + 1% TMCS
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Temperature Program 100°C (1 min), then 10°C/min to 290°C (hold 8 min)
Ionization Mode Electron Ionization (EI)
MS Detection Scan mode (m/z 50-550)

Since this compound is a chiral molecule, separating and quantifying its enantiomers is often necessary. Chiral chromatography is the most common method for determining enantiomeric excess (ee). nih.gov This can be achieved using either chiral stationary phases (CSPs) or chiral mobile phase additives.

Chiral Stationary Phases (CSPs): These are columns where the stationary phase is a chiral molecule that interacts differently with the two enantiomers of the analyte, leading to their separation. For amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin), crown ethers, or Pirkle-type phases are often effective. researchgate.netunife.itsigmaaldrich.comsigmaaldrich.com

Chiral Mobile Phase Additives: A chiral molecule is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes are then separated on a conventional achiral column.

The choice of the chiral selector and chromatographic conditions is crucial for achieving good separation. chiraltech.com HPLC with UV or MS detection is typically used for the quantification of the separated enantiomers. ankara.edu.tr The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Table 3: Example of Chiral HPLC Method for Phenylglycine Enantiomers

ParameterCondition
Column Chiral Crown Ether-based CSP
Mobile Phase Perchloric acid solution (pH 1.5)
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Temperature 25°C

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.com For amino acids like this compound, CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.govmdpi.comspringernature.com

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a buffer-filled capillary. By adjusting the pH of the buffer, the charge of the amino acid can be manipulated to optimize separation. nih.gov

Micellar Electrokinetic Chromatography (MEKC): In this mode, a surfactant is added to the buffer above its critical micelle concentration. This allows for the separation of both charged and neutral molecules.

Chiral Capillary Electrophoresis: Enantiomeric separation can be achieved by adding a chiral selector, such as a cyclodextrin (B1172386) or a crown ether, to the running buffer. nih.gov

Detection in CE is most commonly performed using UV-Vis absorbance. creative-proteomics.com Coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and selectivity. creative-proteomics.comspringernature.com

Spectrophotometric and Fluorometric Assays for Quantification

Spectrophotometric and fluorometric assays are often used for the rapid quantification of total amino acid content. These methods are typically less specific than chromatographic techniques but are simple and high-throughput.

Ninhydrin (B49086) Assay: The ninhydrin reagent reacts with the primary amino group of this compound upon heating to produce a deep purple-colored compound known as Ruhemann's purple. nih.govvlabs.ac.inmicrobenotes.com The intensity of the color, which is proportional to the amino acid concentration, is measured spectrophotometrically at around 570 nm. nih.govweebly.com

o-Phthalaldehyde (OPA) Assay: The OPA reagent reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent product. nih.govnih.govresearchgate.net This assay is more sensitive than the ninhydrin assay and is performed at room temperature. nih.gov The fluorescence is measured at an appropriate excitation and emission wavelength.

Future Perspectives and Challenges in 3 Ethynylphenyl Glycine Research

Advancements in Asymmetric Synthesis and Sustainable Production

The efficient and stereoselective synthesis of (3-Ethynylphenyl)glycine is a critical hurdle in unlocking its full potential. Future research will undoubtedly focus on the development of novel asymmetric synthetic methodologies to produce enantiomerically pure forms of the amino acid, which are essential for its applications in biological systems.

Recent years have seen significant progress in the catalytic asymmetric synthesis of α-amino acids, employing a range of chiral reagents, auxiliaries, and catalysts. These methods offer precise control over stereochemistry and are continually being refined for higher efficiency and broader applicability. For a compound like this compound, the development of catalysts that are tolerant of the reactive ethynyl (B1212043) group will be a key area of investigation.

Furthermore, there is a growing emphasis on sustainable and green chemistry principles in the production of fine chemicals. Biocatalysis, which utilizes enzymes to perform chemical transformations, presents a promising avenue for the sustainable production of this compound. Enzymes such as amino acid dehydrogenases and transaminases can operate under mild, aqueous conditions, offering a more environmentally friendly alternative to traditional organic synthesis. The discovery and engineering of enzymes with specificity for the this compound scaffold will be a significant step towards its large-scale and sustainable production.

Synthetic ApproachKey FeaturesRelevance to this compound
Catalytic Asymmetric Synthesis Utilizes chiral catalysts, reagents, or auxiliaries for stereocontrol.Development of catalysts compatible with the ethynyl group.
Biocatalysis Employs enzymes (e.g., dehydrogenases, transaminases) for synthesis.Offers a sustainable and environmentally friendly production route.
Glycine (B1666218) Equivalent Methods Utilizes chiral glycine templates for the introduction of the ethynylphenyl side chain.A well-established strategy that can be adapted for this specific amino acid.

Exploration of Novel Bioconjugation Strategies

The terminal alkyne functionality of this compound makes it an ideal candidate for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the covalent ligation of the amino acid to molecules bearing an azide (B81097) group. nih.govdigitellinc.comchemcopilot.commdpi.com This has profound implications for the site-specific modification of proteins and other biomolecules.

Beyond azide-alkyne cycloadditions, the exploration of other alkyne-based bioconjugation reactions will expand the toolkit for modifying biomolecules with this compound. These novel strategies will enable the attachment of a wider range of probes, drugs, and other functional moieties, paving the way for new applications in diagnostics and therapeutics.

Expansion of Applications in Unexplored Biological Systems through Mechanistic Chemical Biology

The unique structural features of this compound make it a powerful tool for mechanistic chemical biology, allowing researchers to probe and manipulate biological processes with high precision. By incorporating this unnatural amino acid into proteins, scientists can introduce a bioorthogonal handle for a variety of applications.

Furthermore, this compound can be used as a probe to study protein structure, dynamics, and interactions. nih.govdigitellinc.com The phenyl ring can participate in aromatic interactions, and its placement within a protein can be used to investigate the role of such interactions in protein folding and stability. The ethynyl group can also be derivatized with spectroscopic probes to monitor local environmental changes within a protein.

Future research will likely focus on applying these techniques to unexplored biological systems. For instance, the study of protein dynamics in complex cellular environments, such as during signal transduction or in disease states, could be greatly advanced by the site-specific incorporation of this compound. Its use in identifying protein-protein interactions and mapping cellular networks also holds significant promise.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the field of molecular design and synthesis. These computational tools can be leveraged to accelerate the discovery and optimization of molecules like this compound and their applications.

In the realm of molecular design, ML models can be used to predict the physicochemical properties of non-canonical amino acids and their impact on protein structure and function. mdpi.comnih.govresearchgate.netplos.orgplos.org This predictive power can guide the design of novel proteins with enhanced stability, catalytic activity, or binding affinity by strategically incorporating this compound. For example, AI could be used to identify the optimal positions within a therapeutic protein to incorporate this amino acid for subsequent drug conjugation, maximizing efficacy while minimizing disruption of the protein's native function.

AI/ML ApplicationPotential Impact on this compound Research
Reaction Prediction Accelerate the development of efficient and sustainable synthetic routes.
Property Prediction Guide the design of proteins with enhanced properties by predicting the effects of this compound incorporation.
Molecular Design Generate novel derivatives of this compound with optimized characteristics for specific applications.
Protein Engineering Design entirely new proteins incorporating this compound for novel functions in therapeutics and materials science.

Overcoming Synthetic and Methodological Limitations in Derivatization and Application

Despite its promise, the widespread application of this compound is contingent on overcoming several synthetic and methodological challenges. The synthesis of complex unnatural amino acids can be a multi-step and often low-yielding process. Developing more efficient and scalable synthetic routes is paramount.

The reactivity of the ethynyl group, while advantageous for bioconjugation, can also present challenges. It may be incompatible with certain reagents and reaction conditions used in standard peptide synthesis and other derivatization procedures. The development of orthogonal protection strategies for the ethynyl group will be crucial for its seamless integration into more complex molecular architectures.

Furthermore, the incorporation of unnatural amino acids into proteins, whether through chemical synthesis or genetic code expansion, can sometimes be inefficient. Optimizing the efficiency of these methods for this compound will be a key area of future research. This includes the development of more robust and specific aminoacyl-tRNA synthetase/tRNA pairs for its genetic encoding.

Finally, a deeper understanding of how the incorporation of this compound affects protein structure, stability, and function is needed. While it is often assumed to be a minimally perturbing modification, subtle changes can have significant biological consequences. Detailed biophysical and structural studies will be essential to fully characterize the impact of this unnatural amino acid on the properties of the proteins into which it is incorporated. Addressing these limitations will be critical to realizing the full scientific and technological potential of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Ethynylphenyl)glycine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling reactions using reagents like HBTU (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and TEA (triethylamine) in polar solvents (e.g., MeCN). Optimization includes adjusting stoichiometry, reaction time, and purification steps (e.g., liquid-liquid extraction, column chromatography). Structural confirmation is achieved via 1^1H NMR (nuclear magnetic resonance) and MS (mass spectrometry), with peaks corresponding to ethynylphenyl moieties and glycine backbone .

Q. How can UPLC-MS/MS be applied to quantify this compound in plant uptake studies?

  • Methodological Answer : UPLC-MS/MS protocols involve sample homogenization, extraction with methanol/water mixtures, and separation using C18 columns. Mobile phases (e.g., acetonitrile/0.1% formic acid) and MS parameters (e.g., electrospray ionization in positive mode) are optimized for glycine derivatives. Quantification relies on calibration curves using internal standards (e.g., isotopically labeled glycine analogs) .

Q. What chromatographic methods are effective for separating this compound from related compounds like ammonium or fructose?

  • Methodological Answer : Reverse-phase HPLC with UV-vis (210–220 nm) or evaporative light-scattering detection (ELSD) is effective. Columns packed with hydrophobic stationary phases (e.g., C8 or C18) and gradient elution (water/acetonitrile with 0.1% TFA) resolve polar impurities. Frontal analysis at 50–60°C improves separation kinetics for glycine derivatives .

Advanced Research Questions

Q. How does this compound influence NMDA receptor activity compared to glycine?

  • Methodological Answer : Use electrophysiological assays (e.g., patch-clamp recordings) on neuronal cultures expressing NMDA receptors. Compare dose-response curves of glycine and this compound to assess binding affinity. Structural modeling (e.g., molecular docking) can predict interactions between the ethynylphenyl group and receptor binding pockets .

Q. What advanced techniques confirm the ferroelectric properties of this compound derivatives?

  • Methodological Answer : Piezoresponse force microscopy (PFM) maps polarization switching at nanoscale. X-ray diffraction (XRD) and density functional theory (DFT) modeling analyze crystal symmetry and dipole alignment. Compare hysteresis loops under electric fields to γ-glycine’s ferroelectric behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.